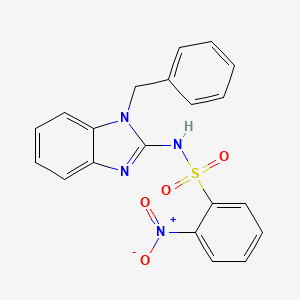

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

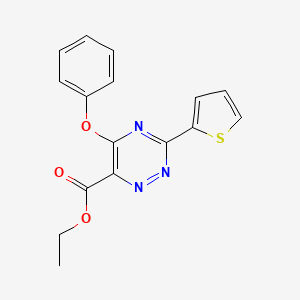

The compound “N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a nitrobenzenesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzimidazole ring system is planar, and the nitrobenzenesulfonamide group would add additional steric bulk.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine, and the sulfonamide could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, aromatic systems, and steric bulk could influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Advanced Intermediates for Synthesis

N-Benzyl-2-nitrobenzenesulfonamides, a category to which the compound belongs, have been utilized in base-mediated intramolecular arylation processes. These reactions yield benzhydrylamines, which are crucial intermediates for creating nitrogenous heterocycles. This class of compounds demonstrates significant potential in synthesizing indazole oxides and quinazolines, highlighting their importance in the development of heterocyclic compounds with potential pharmacological activities (Kisseljova et al., 2014).

Biofilm Inhibition and Cytotoxicity

Research into derivatives of N-benzyl-2-nitrobenzenesulfonamides has led to the discovery of compounds with notable biofilm inhibitory action against common bacterial strains such as Escherichia coli and Bacillus subtilis. Some derivatives have shown promising results in inhibiting bacterial biofilms, which is a critical factor in combating bacterial resistance. Furthermore, the cytotoxicity assessment of these compounds has indicated mild cytotoxic effects, suggesting potential for further exploration in therapeutic applications (Abbasi et al., 2020).

Anion Transport Properties

The compound's structural class, particularly 1,3-bis(benzimidazol-2-yl)benzene derivatives, has shown exceptional anion transport capabilities. Modifying these structures with electron-withdrawing groups significantly enhances their anionophoric activity, which is crucial for various biochemical and pharmaceutical applications. These findings underscore the importance of such compounds in developing new anion transport mediators with improved efficiency and selectivity (Peng et al., 2016).

Chemoselective Aromatic Substitution

The synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, closely related to the compound of interest, has been achieved through an innovative route involving chemoselective aromatic substitution. This method highlights the compound's potential as a precursor in synthesizing diverse benzimidazole and quinoxaline derivatives, which are significant in various chemical and pharmaceutical syntheses (Yu et al., 2022).

Wirkmechanismus

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action. Benzimidazoles are known to have diverse biological activities, so it’s possible that this compound could also have some biological activity.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-benzylbenzimidazol-2-yl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c25-24(26)18-12-6-7-13-19(18)29(27,28)22-20-21-16-10-4-5-11-17(16)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWKBXTNWKQSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(4-pyridinylmethyl)urea](/img/structure/B3134917.png)

![Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3134944.png)

![1-[(4-Methylphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3134948.png)

![Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate](/img/structure/B3134956.png)

![N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea](/img/structure/B3134958.png)

![N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134985.png)

![3-(2-Furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B3135001.png)

![Methyl 2-[1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazol-5-yl]sulfanylacetate](/img/structure/B3135020.png)

![2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3135031.png)